REACTION_CXSMILES
|
C(OC([NH:11][C:12]1[C:13](=[O:24])[N:14]([CH2:20][CH2:21][CH2:22][CH3:23])[C:15]([CH3:19])=[C:16]([CH3:18])[CH:17]=1)=O)C1C=CC=CC=1>CO.[Pd].O>[NH2:11][C:12]1[C:13](=[O:24])[N:14]([CH2:20][CH2:21][CH2:22][CH3:23])[C:15]([CH3:19])=[C:16]([CH3:18])[CH:17]=1
|
Name
|
3-Benzyloxycarbonylamino-1-butyl-5,6-dimethyl-2-pyridone
|
Quantity
|
2.487 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C(=C(C1)C)C)CCCC)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
373 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to the reaction mixture was added
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was reacted in catalytic reduction under atmospheric pressure
|
Type
|
FILTRATION
|
Details
|
the reaction mixture filtered off on Celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(C(=C(C1)C)C)CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.438 g | |
YIELD: PERCENTYIELD | 97.8% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |